N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C20H19N7OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H19N7OS/c1-13-18(14-8-4-3-5-9-14)19(22-16-11-7-6-10-15(16)21-13)23-17(28)12-29-20-24-25-26-27(20)2/h3-11,18H,12H2,1-2H3,(H,22,23,28) |
InChI Key |
NQZOSAZJRPWYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=NN=NN4C |
Origin of Product |
United States |
Preparation Methods
Condensation of Diamines with 1,3-Cyclic Diketones
A three-component reaction involving 1,2-diamines, 1,3-cyclic diketones (e.g., dimedone), and aldehydes under catalytic conditions is widely used. For example:
-
Reagents : o-Phenylenediamine, dimedone, and aromatic aldehydes.
-
Catalyst : Water extract of onion (green catalyst).
-
Conditions : Ethanol, reflux, 12–24 hours.
-
Yield : 60–85% (varies with aldehyde substituents).
Mechanistic Insight : The reaction proceeds via enaminone intermediate formation, followed by cyclization and aromatization.
Acid-Catalyzed Cyclization of Acetyl Hydrazides
Triazolobenzodiazepines are often synthesized via cyclization of acetyl hydrazone intermediates. This method is adapted for benzodiazepine cores:
-
Precursor : 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-2H-1,4-benzodiazepine.
-
Conditions : Toluene, p-toluenesulfonic acid (PTSA), reflux (10–12 hours).
Optimization :
Tetrazole Moiety Synthesis
The 1-methyl-1H-tetrazol-5-yl group is synthesized via [3+2] cycloaddition between nitriles and sodium azide.
General Procedure
-
Reagents : Nitrile (e.g., methyl cyanide), sodium azide, ammonium chloride.
-
Yield : 65–85% (depends on nitrile substituents).
| Nitrile | Tetrazole Product | Yield (%) | Reference |
|---|---|---|---|
| Acetonitrile | 1-Methyl-1H-tetrazole | 72 | |
| Benzyl cyanide | 1-Benzyl-1H-tetrazole | 68 |
Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, stabilized by Lewis acids like LiCl.
Sulfanyl Acetamide Functionalization
The sulfanyl acetamide group is introduced via nucleophilic substitution or coupling reactions.
Approach A: Thiolation with Thiourea Derivatives
-
Reagents : Thiourea, alkylating agent (e.g., methyl iodide).
-
Conditions : Ethanol, reflux, 6 hours.
Example :
-
Reaction of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide with benzodiazepine intermediates.
Approach B: Direct Sulfanylation
-
Reagents : Tetrazole-5-thiol, methyl chloroacetate.
| Tetrazole-Thiol Derivative | Product (Sulfanyl Acetamide) | Yield (%) | Reference |
|---|---|---|---|
| 1-Methyl-1H-tetrazol-5-thiol | 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]acetamide | 58 |
Final Assembly and Purification
The benzodiazepine core, tetrazole, and sulfanyl acetamide are combined in a convergent synthesis.
Stepwise Synthesis
-
Benzodiazepine Core : Prepared via condensation (Section 1A).
-
Tetrazole Intermediate : Synthesized separately (Section 2).
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Coupling : Benzodiazepine amine reacts with sulfanyl acetamide via amide bond formation.
-
Reagents : EDC/HOBt, DMAP, DMF.
-
Yield : 40–50% (purification via column chromatography).
-
Challenges :
-
Regioselectivity : Competing acylation at N2 vs. N1 positions.
-
Purity : Byproducts from incomplete coupling necessitate HPLC purification.
Optimization Strategies
Green Catalysis
Microwave-Assisted Reactions
Solvent Selection
-
Toluene : Preferred for cyclization due to high boiling point and low polarity.
-
DMF : Ideal for amide couplings due to high solvation capacity.
Analytical Validation
Spectroscopic Data
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 (aromatic H), δ 2.1–3.5 (CH₂, CH₃) | |
| IR | ~1650 cm⁻¹ (C=O), ~3200 cm⁻¹ (N-H) | |
| LC-MS | m/z 451.57 (M+H⁺) |
Crystallography : Confirms planar tetrazole and fused benzodiazepine geometry.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional Cyclization | 75 | >98 | Moderate | High (toxic solvents) |
| Green Catalysis | 68 | >95 | High | Low (aqueous onion extract) |
| Microwave-Assisted | 85 | >95 | High | Moderate (energy use) |
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: The compound may be reduced to form amines or other reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazepine core or the tetrazole ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 450.62 g/mol. Its structure features a benzodiazepine core, known for its central nervous system activity, along with a tetrazole moiety that may enhance its pharmacological profile.
Pharmacological Applications
1. Central Nervous System Effects
Benzodiazepines are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. The specific compound under consideration may exhibit similar effects, potentially acting as:
- Anxiolytics : Reducing anxiety levels through modulation of GABAergic transmission.
- Sedatives : Inducing sleep or relaxation.
- Anticonvulsants : Preventing seizures by enhancing inhibitory neurotransmission.
Research indicates that modifications to the benzodiazepine structure can significantly alter receptor affinity and selectivity, thereby influencing therapeutic outcomes .
2. G Protein-Coupled Receptor Modulation
The compound may interact with various G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. GPCR modulation can lead to diverse biological effects, including:
- Pain Relief : By targeting specific GPCRs involved in pain pathways.
- Inflammation Reduction : Through modulation of immune responses mediated by GPCR signaling pathways .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related benzodiazepine derivatives:
- Anxiolytic Activity : A study demonstrated that compounds structurally similar to N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibited significant anxiolytic effects in animal models, suggesting potential for treating anxiety disorders .
- Anticonvulsant Effects : Another investigation highlighted the anticonvulsant properties of benzodiazepine derivatives in rodent models of epilepsy. These findings support further exploration of the compound's efficacy in seizure management .
- GPCR Interaction Studies : Research into the binding affinities of this class of compounds to various GPCRs has revealed promising results regarding their potential as novel therapeutic agents targeting pain and inflammation pathways .
Potential Clinical Uses
Given its pharmacological profile, this compound could be explored for:
- Anxiety Disorders : As a treatment option for generalized anxiety disorder or panic disorder.
- Epilepsy Management : Potential use as an adjunct therapy in epilepsy.
- Pain Management : Targeting specific pain pathways through GPCR modulation.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide would likely involve binding to specific molecular targets, such as receptors or enzymes. The benzodiazepine core may interact with gamma-aminobutyric acid (GABA) receptors, while the tetrazole and sulfanyl groups may modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzodiazepine Analogs
- N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Structural Difference: Replacement of the phenyl group at position 3 with a 4-chlorophenyl substituent.
Heterocyclic Variants: Tetrazole vs. Triazole/Oxadiazole
- VUAA-1 and OLC-12 ():
- Structural Features : Triazole rings instead of tetrazole, with pyridinyl and ethyl/isopropylphenyl groups.
- Functional Role : These Orco agonists demonstrate the importance of triazole’s π-π stacking in channel activation. The tetrazole in the target compound may offer superior metabolic resistance, critical for in vivo stability .
- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():
- Structural Features : Oxadiazole-thioether linkage with indole substituents.
- Functional Implication : Oxadiazole’s electron-deficient nature enhances interactions with enzymes like lipoxygenase (LOX) or α-glucosidase. The benzodiazepine-tetrazole hybrid may exhibit broader selectivity due to its larger aromatic system .
Anti-Exudative and Enzyme-Inhibitory Analogs
- 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Activity: Anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Comparison: The target compound’s benzodiazepine core may improve tissue penetration over furan-triazole derivatives, but this requires empirical validation .
- LOX/α-Glucosidase Inhibitors ():
Pharmacokinetic Predictions
- Tetrazole Advantage : Compared to triazole or oxadiazole analogs, the 1-methyltetrazole group resists rapid hepatic degradation, extending half-life.
- Benzodiazepine Impact : The lipophilic core may enhance blood-brain barrier penetration, but this could be mitigated by the polar acetamide-tetrazole chain .
Comparative Data Table
Biological Activity
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound belonging to the benzodiazepine family. This compound exhibits significant biological activity, particularly in the central nervous system (CNS), influencing various neurotransmitter systems. Understanding its biological activity is crucial for potential therapeutic applications, especially in treating anxiety and related disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-methyl-3-phenyl-3H-benzodiazepin-2-yl)-2-(1-methyl-1H-tetrazol-5-yl)sulfanylacetamide |
| Molecular Formula | C₁₈H₁₈N₄S |
| Molecular Weight | 342.43 g/mol |
| CAS Number | [Pending Registration] |
The mechanism of action of this compound primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the CNS. By enhancing GABAergic activity, it promotes inhibitory neurotransmission, leading to anxiolytic and sedative effects. This mechanism is typical of many benzodiazepines, which are known to modulate GABA receptor activity.
Anxiolytic Effects
Research indicates that compounds similar to N-(4-methyl-3-phenyl-3H-benzodiazepin-2-yl)-2-(1-methyl-1H-tetrazol-5-yl)sulfanylacetamide exhibit anxiolytic properties. In animal models, these compounds have shown significant reductions in anxiety-like behaviors when administered at appropriate dosages.
Anticonvulsant Properties
Benzodiazepines are often investigated for their anticonvulsant effects. Studies have demonstrated that this compound may also possess such properties, potentially making it useful in the treatment of epilepsy and other seizure disorders.
Neuroprotective Effects
Emerging evidence suggests that certain benzodiazepine derivatives may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of benzodiazepine derivatives, including N-(4-methyl-3-phenyl-3H-benzodiazepin-2-yl)-2-(1-methyl-1H-tetrazol-5-yl)sulfanylacetamide. These studies aim to identify modifications that enhance biological activity while minimizing side effects.
- Study on Anxiolytic Activity : A study published in Pharmacology Biochemistry and Behavior assessed various benzodiazepine analogs for their anxiolytic effects using the elevated plus maze test. The results indicated that certain modifications to the benzodiazepine core increased efficacy without significantly impacting safety profiles .
- Anticonvulsant Research : Another investigation explored the anticonvulsant properties of related compounds in a pentylenetetrazole-induced seizure model. The findings suggested that the compound could significantly reduce seizure frequency and duration .
- Neuroprotective Mechanisms : Research highlighted in Neurobiology of Disease examined the neuroprotective effects of benzodiazepine derivatives on cultured neurons exposed to oxidative stress. The results indicated that these compounds could mitigate cell death through antioxidant mechanisms .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound and its analogs?
The synthesis typically involves refluxing precursors with catalysts such as pyridine and zeolite (Y-H) at 150°C, followed by purification via recrystallization. For example, analogous hydroxyacetamide derivatives were synthesized by reacting substituted oxazolones with triazole-containing acetamides under catalytic conditions . Acylation steps may employ excess acylating agents (e.g., acetic anhydride) and nitrogen-protected environments to control regioselectivity, as seen in benzodiazepine derivatives .
Q. How are structural elucidation and purity assessment performed?
Characterization relies on NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. X-ray crystallography is critical for confirming regioselectivity in acylation reactions, as demonstrated in benzodiazepine analogs . Purity is assessed via HPLC or recrystallization yield optimization, with melting point analysis as a preliminary check .
Q. What catalytic systems enhance acylation efficiency?
Pyridine-zeolite (Y-H) systems are effective for acetamide coupling , while 4-dimethylaminopyridine (DMAP) and triethylamine are used in thiazole acylation to minimize side reactions . Catalyst choice depends on substrate sensitivity and reaction scale.
Advanced Research Questions
Q. How can computational strategies optimize synthesis and reactivity?
Quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict transition states and regioselectivity. The ICReDD framework integrates computational modeling with experimental validation to narrow optimal conditions, reducing trial-and-error approaches . For example, simulating acylation pathways could resolve competing reaction mechanisms in benzodiazepine derivatives.
Q. How to design analogs for structure-activity relationship (SAR) studies?
Modify substituents on the benzodiazepine core (e.g., methyl or phenyl groups) and the tetrazole-sulfanyl moiety to evaluate antiproliferative or anti-exudative activity. Evidence from triazole derivatives shows that electron-withdrawing groups on aryl rings enhance bioactivity . Use in vitro assays (e.g., cell viability tests) to correlate structural changes with efficacy .
Q. How to address contradictions in biological activity data across studies?
Replicate assays under standardized conditions (e.g., cell lines, incubation times) and validate compound purity via orthogonal methods (NMR, LC-MS). For instance, discrepancies in antiproliferative activity may arise from impurities or solvent effects, as noted in hydroxyacetamide derivative studies . Cross-validate using secondary assays (e.g., apoptosis markers) to confirm mechanisms.
Q. What statistical methods optimize reaction conditions?
Employ factorial design or response surface methodology (RSM) to assess variables like temperature, catalyst loading, and solvent polarity. A study on TiO₂ photoactivity used design of experiments (DoE) to minimize trial runs while maximizing data quality . Apply similar strategies to optimize yield and regioselectivity in multi-step syntheses.
Q. How to resolve regioselectivity challenges in acylation reactions?
Use steric and electronic directing groups. For example, in benzodiazepines, bulky substituents on the phenyl ring guide acylation to the N-1 position, confirmed by X-ray analysis . Probe competing pathways using deuterated solvents or kinetic isotopic effect (KIE) studies to identify rate-determining steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
